2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol
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Overview
Description
2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol is a Schiff base compoundThese compounds are widely studied due to their significant roles in biological systems and their various applications in fields such as coordination chemistry, catalysis, and material science .
Preparation Methods
The synthesis of 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol typically involves the condensation reaction between 2,3-dichloroaniline and salicylaldehyde in the presence of a catalyst such as glacial acetic acid. The reaction is carried out in an ethanol solution under reflux conditions for a few hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure under appropriate conditions.
Reduction: The imine group (C=N) can be reduced to an amine (C-N) using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties
Biology: Investigated for its biological activities, including antimicrobial and cytotoxic properties
Industry: Utilized in the synthesis of dyes and pigments, as well as in analytical reagents
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol involves its ability to form stable complexes with metal ions. This chelating ability is due to the presence of donor atoms such as nitrogen and oxygen in the Schiff base structure. These metal complexes can exhibit various biological activities, including enzyme inhibition and antimicrobial effects .
Comparison with Similar Compounds
Similar compounds include other Schiff bases derived from different aromatic amines and aldehydes. For example:
- 2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 2-[(E)-{[2-(2,6-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol .
The uniqueness of 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol lies in its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H14Cl2N2O3 |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
2-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-27-18-7-2-4-12(20(18)26)11-24-13-8-9-17-16(10-13)25-21(28-17)14-5-3-6-15(22)19(14)23/h2-11,26H,1H3 |
InChI Key |
GKCMZBYPWCMTRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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